
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is an organic compound with a unique structure that includes a dihydrooxepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-methyl-3-penten-2-one, which undergoes a series of reactions including aldol condensation and subsequent cyclization to form the dihydrooxepin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and prop-1-en-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Methyl-4,5-dihydrooxepin-2(3H)-one
- 7-Methyl-4,5-dihydrooxepin-2(3H)-one
- 4-(Prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
Uniqueness
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is unique due to the presence of both a methyl group and a prop-1-en-2-yl group on the dihydrooxepin ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds.
特性
CAS番号 |
145641-63-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
7-methyl-4-prop-1-en-2-yl-4,5-dihydro-3H-oxepin-2-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h4,9H,1,5-6H2,2-3H3 |
InChIキー |
QBUFZUDLOMVZAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC(=O)O1)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


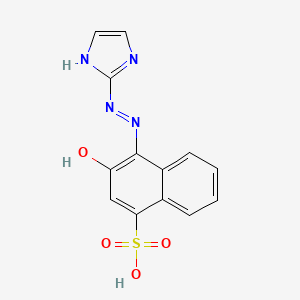

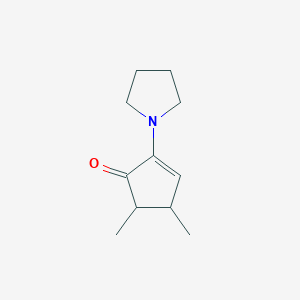
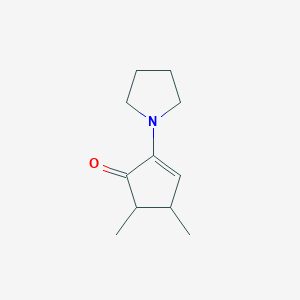
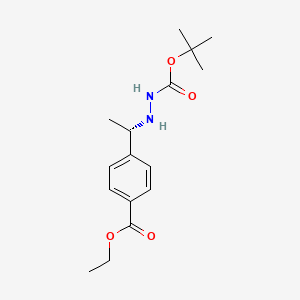
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
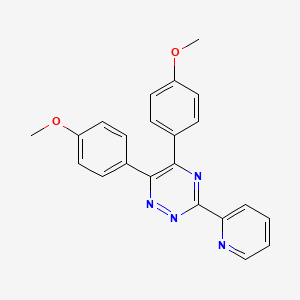
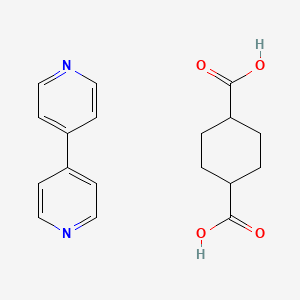
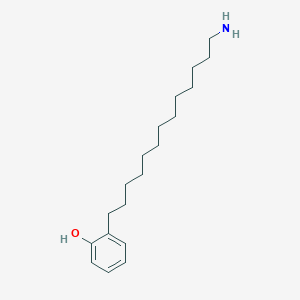
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)


